![molecular formula C10H16S B13616750 (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol CAS No. 61758-22-3](/img/structure/B13616750.png)
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol is a bicyclic compound featuring a thiol group. This compound is derived from the bicyclic structure of myrtenol, a naturally occurring monoterpene. The presence of the thiol group imparts unique chemical properties, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol typically involves the reaction of myrtenol with thiol-containing reagents. One common method is the thiolation of myrtenol using thiourea and hydrogen peroxide under acidic conditions. This reaction proceeds through the formation of an intermediate sulfenic acid, which subsequently reacts with the thiol group to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale thiolation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers and other derivatives.
Wissenschaftliche Forschungsanwendungen
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and as a probe for studying thiol-based redox processes.
Medicine: Explored for its potential use in drug development, particularly in designing thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in polymer formulations
Wirkmechanismus
The mechanism of action of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various biomolecules. This reactivity allows it to modulate biological pathways, such as enzyme activity and signal transduction. The compound’s molecular targets include thiol-containing enzymes and proteins, where it can act as an inhibitor or activator depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myrtenol: A precursor to (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol, featuring a hydroxyl group instead of a thiol group.
Myrtenic Acid: A carboxylic acid derivative of myrtenol.
Myrtenyl Acetate: An ester derivative of myrtenol
Uniqueness
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity compared to its hydroxyl and carboxyl counterparts. This reactivity makes it valuable in applications requiring thiol-specific interactions, such as redox biology and thiol-based drug design .
Eigenschaften
CAS-Nummer |
61758-22-3 |
|---|---|
Molekularformel |
C10H16S |
Molekulargewicht |
168.30 g/mol |
IUPAC-Name |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methanethiol |
InChI |
InChI=1S/C10H16S/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3 |
InChI-Schlüssel |
VEISAPSJRVBVNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC=C(C1C2)CS)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


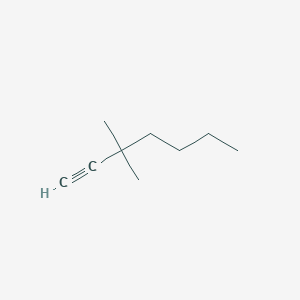
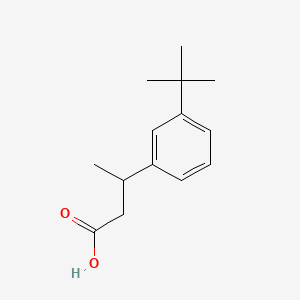
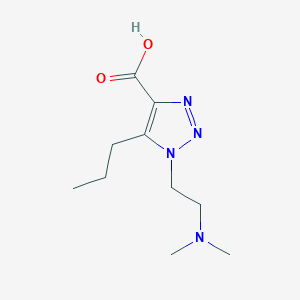

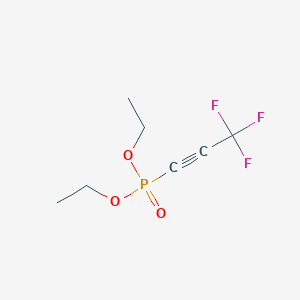
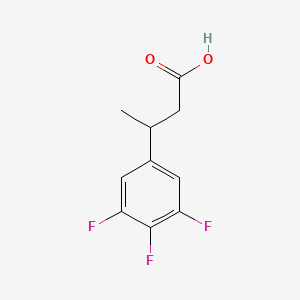
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

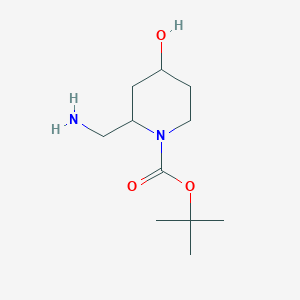

![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)

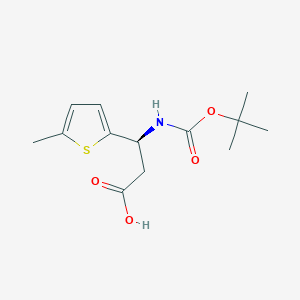
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
